molecular formula C22H17N3O3S B2914831 Methyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate CAS No. 923195-43-1

Methyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate

Cat. No.: B2914831
CAS No.: 923195-43-1
M. Wt: 403.46
InChI Key: PTLFSSMHIROZKR-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate is a complex organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-b]pyridine core, which is fused with a benzoate moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate typically involves multiple steps. One common method starts with the preparation of the thieno[2,3-b]pyridine core. This can be achieved by reacting a suitable chalcone precursor with 2-cyanothioacetamide, followed by cyclization under basic conditions . The resulting thienopyridine intermediate is then further functionalized by reacting with various reagents such as methyl iodide or chloroacetonitrile to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, the process would need to be scaled up to accommodate large-scale production, which may involve the use of continuous flow reactors and other advanced manufacturing technologies.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit microbial growth by interfering with essential metabolic pathways . The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

methyl 2-[(3-amino-6-phenylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S/c1-28-22(27)14-9-5-6-10-17(14)24-20(26)19-18(23)15-11-12-16(25-21(15)29-19)13-7-3-2-4-8-13/h2-12H,23H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLFSSMHIROZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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